Cyclohexyl phenylcarbamate
Overview
Description
Cyclohexyl phenylcarbamate is an organic compound with the molecular formula C13H17NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including biotransformations by fungi and as a target for microbiological hydroxylation .
Scientific Research Applications
Cyclohexyl phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl phenylcarbamate can be synthesized through several methods. One common route involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. This method avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of cyclohexanol and formanilide in the presence of a catalytic amount of ruthenium chloride triphenylphosphine complex. This method is efficient and avoids the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield cyclohexylamine and phenol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Carbamate derivatives.
Reduction: Cyclohexylamine and phenol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. It can form hydrogen bonds with various biological molecules, influencing their structure and function. The carbamate group can also undergo hydrolysis, releasing cyclohexanol and phenylamine, which can further interact with biological pathways .
Comparison with Similar Compounds
Cyclohexyl methylcarbamate: Similar in structure but with a methyl group instead of a phenyl group.
Phenyl carbamate: Lacks the cyclohexyl group, making it less bulky.
Cyclohexyl ethylcarbamate: Contains an ethyl group instead of a phenyl group.
Uniqueness: Cyclohexyl phenylcarbamate is unique due to its combination of a cyclohexyl group and a phenyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in biological systems and makes it a valuable compound in various applications .
Properties
IUPAC Name |
cyclohexyl N-phenylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNIYVZFAQQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289228 | |
Record name | cyclohexyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-95-4 | |
Record name | 3770-95-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclohexyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohexyl N-phenylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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